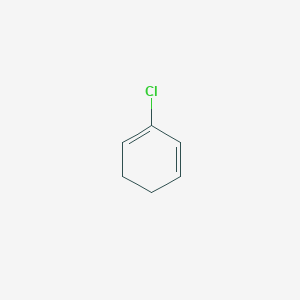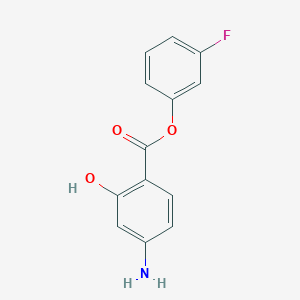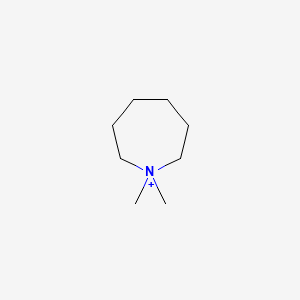![molecular formula C27H63B3O6Sn3 B14646949 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane) CAS No. 51805-35-7](/img/structure/B14646949.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane): is a complex organotin compound It is characterized by its unique structure, which includes a trioxatriborinane core bonded to three tripropylstannane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane) typically involves the reaction of trioxatriborinane derivatives with tripropylstannane reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and toluene, and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would be essential in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tin centers, leading to the formation of oxides or hydroxides.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents like lithium aluminum hydride.
Substitution: The tripropylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Tin oxides or hydroxides.
Reduction: Reduced tin species.
Substitution: New organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: It can be incorporated into materials to enhance their properties, such as thermal stability and conductivity.
Biology and Medicine:
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Antimicrobial Agents: Research is ongoing into its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Industry:
Coatings: Used in the formulation of coatings to improve durability and resistance to environmental factors.
Wirkmechanismus
The mechanism by which [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The tin centers can coordinate with various ligands, altering the activity of enzymes or the function of receptors. This coordination can lead to changes in cellular processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Trimethylboroxine: Another trioxatriborinane derivative, but with methyl groups instead of tripropylstannane.
Triphenylstannane: Similar organotin compound but with phenyl groups instead of propyl groups.
Uniqueness:
Structural Complexity: The presence of both trioxatriborinane and tripropylstannane groups makes it structurally unique.
Versatility: Its ability to undergo various chemical reactions and form stable complexes with different ligands sets it apart from simpler organotin compounds.
This detailed article provides a comprehensive overview of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
51805-35-7 |
|---|---|
Molekularformel |
C27H63B3O6Sn3 |
Molekulargewicht |
872.4 g/mol |
IUPAC-Name |
[4,6-bis(tripropylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-tripropylstannane |
InChI |
InChI=1S/9C3H7.B3O6.3Sn/c9*1-3-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
InChI-Schlüssel |
GULMYAUWBLZUNP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)O[Sn](CCC)(CCC)CCC)O[Sn](CCC)(CCC)CCC)O[Sn](CCC)(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)


![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)

![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)

![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

